1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique bicyclic structure and sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to hydrophobic pockets within proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its methyl and fluorophenyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H23ClN2O2S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H23ClN2O2S/c19-17-3-5-18(6-4-17)24(22,23)21-9-7-20(8-10-21)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2 |
InChI Key |
JSQGFGJIHOTLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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